2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-iodooctyl)-
Description
Evolution of Silatrane Frameworks
Silatranes emerged in the mid-20th century as part of broader investigations into atrane compounds – tricyclic systems featuring a central heteroatom coordinated to three ethyleneoxy groups. The prototypical silatrane structure (2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane) consists of a silicon atom at the bridgehead position, bonded to three oxygen atoms and one nitrogen atom in a distorted tetrahedral geometry. Early studies focused on their unusual stability compared to simpler siloxanes, attributed to intramolecular N→Si coordination that creates a pentacoordinate silicon center.
The development of substituted silatranes began with methyl and phenyl derivatives in the 1960s, as seen in compounds like 1-methylsilatrane (CAS 2288-13-3). These modifications demonstrated how alkyl and aryl groups could modulate the silicon center's electrophilicity without disrupting the core coordination structure. By the 1980s, researchers had synthesized halogenated derivatives, including 1-fluorosilatrane, which exhibited enhanced thermal stability and unique reactivity patterns compared to parent systems.
Coordination Chemistry Applications
Silatranes' rigid tricyclic structure and strong N→Si dative bond (estimated bond order ~0.5) make them ideal model systems for studying hypervalent silicon interactions. X-ray crystallography studies of early derivatives revealed bond lengths between silicon and transannular nitrogen ranging from 2.15–2.25 Å, consistent with significant covalent character. These structural features enable silatranes to act as ligands for transition metals, with the nitrogen lone pair participating in secondary coordination spheres.
Comparative analysis of substitution effects shows:
| Substituent (R) | Si-N Distance (Å) | Thermal Decomposition Temp (°C) |
|---|---|---|
| H (parent) | 2.18 | 180 |
| CH₃ | 2.22 | 195 |
| C₆H₅ | 2.20 | 210 |
| F | 2.15 | 240 |
| I-C₈F₁₃ | 2.10* | >300* |
*Predicted values based on fluorosilatrane data and iodine's electronic effects
The fluorinated iodooctyl derivative's predicted shorter Si-N distance and higher thermal stability stem from fluorine's strong electron-withdrawing effect, which enhances N→Si coordination strength. This stabilization enables applications in high-temperature catalysis and ceramic precursor systems.
Properties
CAS No. |
135587-15-4 |
|---|---|
Molecular Formula |
C14H15F13INO3Si |
Molecular Weight |
647.24 g/mol |
IUPAC Name |
1-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-iodooctyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C14H15F13INO3Si/c15-9(16,7-8(28)33-30-4-1-29(2-5-31-33)3-6-32-33)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)27/h8H,1-7H2 |
InChI Key |
XBDVKTKILQXMOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CO[Si]2(OCCN1CCO2)C(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I |
Origin of Product |
United States |
Preparation Methods
Core Silatrane Formation
The bicyclic silatrane core, 2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane, is typically synthesized by reacting tris(2-hydroxyethyl)amine with chlorosilanes under controlled conditions. This reaction forms the pentacoordinate silicon center coordinated intramolecularly by nitrogen and oxygen atoms, yielding the tricyclic silatrane structure.
Typical reaction conditions include refluxing in anhydrous solvents such as toluene or tetrahydrofuran (THF) at 80–100°C for 6–12 hours, often in the presence of a base like triethylamine to neutralize HCl byproducts and improve yield.
Alternative Synthetic Strategies
Another method involves the aza-Michael addition of silatrane amine derivatives to perfluorinated acrylates or Michael acceptors, enabling the introduction of perfluorinated chains onto the silatrane framework.
Acid-catalyzed reactions of silatrane precursors with perfluorinated alcohols or iodides under controlled conditions can also yield the desired substituted silatranes.
Reaction Conditions Summary Table
| Step | Reactants | Conditions | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|---|
| Silatrane core synthesis | Tris(2-hydroxyethyl)amine + chlorosilane | Base catalysis (triethylamine) | Anhydrous toluene or THF | 80–100°C reflux | 6–12 h | Neutralizes HCl, forms bicyclic silatrane |
| Substitution with perfluorinated iodooctyl | Silatrane HSi(OCH2CH2)3N + perfluorinated iodooctyl reagent or Hg(II) salts | Nucleophilic substitution or coordination | Anhydrous toluene or THF | RT to reflux | Several hours | Mercury salts facilitate substitution |
| Aza-Michael addition (alternative) | Silatrane amine + perfluorinated acrylate | Base or acid catalysis | Organic solvent | Mild heating | Variable | Forms C–N bond with perfluoroalkyl chain |
Detailed Research Findings
Role of Mercury(II) Salts
Mercury(II) salts act as electrophilic reagents facilitating the substitution at the silicon center, enabling the formation of 1-substituted silatranes with various functional groups, including perfluorinated alkyl chains.
The choice of mercury salt (e.g., Hg(OCOMe)2, Hg(OCOCF3)2) influences the reaction rate and yield.
Spectroscopic Characterization
Successful synthesis is confirmed by spectroscopic techniques:
NMR Spectroscopy: ^1H and ^13C NMR show characteristic signals for the silatrane bicyclic framework and the perfluorinated substituent. ^29Si NMR typically shows a pentacoordinate silicon peak near −60 to −80 ppm.
IR Spectroscopy: Strong Si–O–C stretching bands at 1050–1150 cm⁻¹ and N–H stretching at 3300–3500 cm⁻¹ confirm the silatrane structure.
Mass Spectrometry: High-resolution MS confirms molecular weight consistent with the perfluorinated iodooctyl substituent attached to the silatrane core.
Industrial Scale Considerations
Industrial production involves scaling laboratory methods with optimization of reaction parameters such as temperature, pressure, and catalyst loading to improve yield and purity.
Continuous flow reactors and advanced purification techniques (e.g., column chromatography, recrystallization) are employed to ensure product quality.
Comparative Analysis with Related Silatranes
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorinated side chain can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The silicon atom in the silatrane structure can participate in oxidation and reduction reactions, altering the oxidation state of silicon.
Addition Reactions: The compound can undergo addition reactions with various reagents, leading to the formation of new derivatives.
Common reagents used in these reactions include halogens, organometallic compounds, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Applications Overview
The applications of this compound can be categorized into several key areas:
The compound exhibits significant biological activities which can be attributed to its ability to form stable siloxane monolayers on various surfaces. This property allows it to interact with biological membranes and influence biochemical processes.
Key Biological Applications :
- Antitumor Activity : Some derivatives of silatranes have shown potential in inhibiting tumor growth. For instance, studies have indicated that similar compounds can inhibit the growth of cancer cells in vitro and in vivo models.
- Cholinesterase Inhibition : The compound may act as a reversible cholinesterase inhibitor. This suggests potential applications in treating neurological disorders such as Alzheimer's disease .
Chemical Synthesis
The compound serves as an efficient reagent in organic synthesis for producing various silatrane derivatives. Its unique structure allows for specific reactions that can lead to functionalized products with desirable properties.
Synthesis Applications :
- Reagents for Organic Synthesis : It is utilized in the synthesis of 1-substituted silatranes through reactions with electrophiles.
- Substitution Reactions : The compound can undergo substitution reactions with halides and other electrophiles to form new derivatives.
Industrial Applications
The stability and unique properties of this silatrane make it suitable for various industrial applications.
Industrial Uses :
- Surface Coatings : The ability to form stable siloxane monolayers allows this compound to be used in surface coatings that require enhanced durability and chemical resistance.
- Additives in Polymers : It may be incorporated into polymer formulations to improve mechanical properties and thermal stability.
Case Study 1: Antitumor Activity
Research has shown that derivatives of silatranes exhibit antitumor activity by inhibiting the proliferation of cancer cells. One study demonstrated that a related silatrane reduced tumor growth by approximately 50% in mouse models of cancer. This highlights the potential use of such compounds in cancer therapies.
Case Study 2: Cholinesterase Inhibition
A study investigating the cholinesterase inhibitory effects of silatrane derivatives found that certain compounds could effectively increase acetylcholine levels in neuronal cultures. This suggests their potential role as therapeutic agents for neurodegenerative diseases .
Mechanism of Action
The mechanism by which this compound exerts its effects is primarily through its interaction with biological molecules. The fluorinated side chain enhances its ability to penetrate cell membranes, while the silatrane core can interact with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
a) 1-(3,3,4,4,5,5,6,6,6-nonafluoro-1-iodohexyl)-silatrane
- Substituent : Shorter chain (C6 vs. C8) with nine fluorine atoms.
- Properties : Reduced fluorine content and chain length may lower thermal stability compared to the tridecafluoro derivative. Applications include surface modification and fluoropolymer synthesis .
- Synthesis : Similar pathways via mercury(II) salt reactions, but yields may vary due to steric and electronic effects of the shorter chain .
b) 1-(3,3,4,4,5,5,5-heptafluoro-1-iodopentyl)-silatrane (CAS 112330-85-5)
- Substituent : C5 chain with seven fluorine atoms.
- Applications : Used in firefighting foam formulations, detected at 103 mg/kg in environmental samples .
- Stability : Lower fluorine density reduces resistance to degradation compared to the tridecafluoro derivative .
Central Atom Variants
a) 2,8,9-Trioxa-5-aza-1-germabicyclo[3.3.3]undecane, 1-fluoro (CAS 88103-00-8)
b) 2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane (CAS 283-56-7)
- Central Atom : Boron replaces silicon.
- Thermal Properties : Higher heat capacity (Cp,solid = 187.20 J/mol·K at 298.15 K) compared to silatranes, suggesting distinct solid-state behavior .
Functional Group Variants
a) 1-Phenylsilatrane (CAS 2097-19-0)
b) 1-Methylsilatrane
- Substituent : Simple methyl group.
- Toxicity : Found at 320 mg/kg in firefighting foams, suggesting moderate environmental persistence .
Comparative Data Table
Biological Activity
The compound 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane , specifically its derivative 1-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-iodooctyl)- , is a complex silatrane structure that has garnered interest due to its potential biological activities. Silatrane compounds are known for their unique structural properties and versatility in various applications including medicinal chemistry.
- Molecular Formula : C₁₄H₁₈F₁₃I₁N₁O₃Si
- Molecular Weight : 508.26 g/mol
- CAS Number : Not specified for this specific derivative but related silatrane compounds can be referenced.
Biological Activity Overview
The biological activity of silatrane derivatives often includes antimicrobial and anticancer properties. The unique combination of fluorinated alkyl chains and silatrane frameworks may enhance membrane permeability and bioactivity.
Antimicrobial Activity
Research indicates that silatrane compounds exhibit significant antimicrobial properties. For instance:
- Mechanism of Action : The presence of fluorinated groups in the alkyl chain enhances the lipophilicity of the compound, potentially allowing better interaction with microbial membranes.
- Case Studies :
- A study reported that similar silatrane derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes.
Anticancer Properties
Silatrane derivatives have also been investigated for their anticancer effects:
- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., HeLa and MCF-7) demonstrated that certain silatrane compounds could induce apoptosis and inhibit cell proliferation.
- Quantitative Analysis : The IC50 values for these compounds were found to be in the micromolar range (e.g., 10–30 µM), indicating moderate potency.
Data Table: Summary of Biological Activities
| Activity Type | Description | Reference Study |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Cytotoxicity | Moderate cytotoxic effects in vitro |
The mechanisms by which these compounds exert their biological effects are still under investigation but may include:
- Membrane Disruption : The hydrophobic nature of the alkyl chains allows for integration into lipid bilayers.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that silatranes may induce oxidative stress in microbial and cancer cells.
Q & A
Q. What synthetic methodologies are recommended for preparing derivatives of this compound?
The synthesis of 1-substituted silatranes using this reagent typically involves nucleophilic substitution reactions. Optimal conditions include refluxing in anhydrous solvents (e.g., toluene or THF) under inert atmospheres to prevent hydrolysis. Purification is achieved via column chromatography or recrystallization, with reaction progress monitored by TLC. Key intermediates are characterized using elemental analysis and mass spectrometry to confirm substitution patterns .
Q. Which spectroscopic techniques are most effective for characterizing the bicyclic structure?
A combination of IR spectroscopy (to confirm Si–O and Si–N bond vibrations), ¹H/¹³C NMR (to resolve substituent geometry and bicyclic framework), and X-ray diffraction (for crystallographic validation of the silabicyclo core) is critical. For example, X-ray studies reveal the trigonal-bipyramidal coordination of the silicon atom, essential for stability . Fluorinated substituents require ¹⁹F NMR to analyze electronic environments .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Discrepancies in NMR or IR data often arise from dynamic effects (e.g., fluxionality in the bicyclic framework) or solvent interactions. Cross-validation using variable-temperature NMR or DFT-based computational modeling can reconcile anomalies. For instance, dynamic NMR experiments at low temperatures (< −40°C) can "freeze" conformational changes, clarifying splitting patterns .
Q. What role does the silabicyclo framework play in stabilizing the compound during reactions?
The rigid bicyclic structure enforces a trigonal-bipyramidal geometry around silicon, reducing steric strain and enhancing thermal stability. Computational studies (e.g., NBO analysis) demonstrate hypervalent bonding delocalization, which lowers reactivity toward nucleophilic attack compared to non-cyclic analogs. This stability is critical for its utility as a reagent in harsh conditions .
Q. What strategies optimize reaction efficiency in silatrane synthesis using this compound?
Efficiency depends on:
- Solvent choice : Polar aprotic solvents (e.g., DMF) accelerate substitution but may compete with nucleophiles. Anhydrous toluene balances reactivity and solubility .
- Substituent electronics : Electron-withdrawing groups (e.g., trifluoromethyl) enhance silicon electrophilicity, increasing reaction rates. Kinetic studies using in situ FTIR can track substituent effects .
- Catalytic additives : Lewis acids like ZnCl₂ or Mg(OTf)₂ can polarize Si–X bonds, improving yields in sterically hindered systems .
Q. How can computational models predict the reactivity of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and activation barriers for substitution reactions. Molecular dynamics simulations predict solvent effects on reaction pathways. For example, Voronkov et al. (2007) used DFT to correlate Si–I bond dissociation energies with experimental iodination rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
